DSM421

Antimalarial Drug Development Preclinical Formulation Physicochemical Profiling

DSM421 is the solubility-optimized triazolopyrimidine PfDHODH inhibitor that overcomes the formulation bottlenecks of DSM265. With a Log D₇.₄ of 2.36 and 80–160 μg/mL solubility, it enables robust PK/PD modeling, species-selectivity profiling, and formulation screening. Balanced P. falciparum and P. vivax activity (IC₅₀ 0.053/0.094 μM) makes it the reference standard for cross-species DHODH research. For R&D use only — not for human therapeutic applications.

Molecular Formula C14H11F5N6
Molecular Weight 358.276
CAS No. 2011769-21-2
Cat. No. B607215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSM421
CAS2011769-21-2
SynonymsDSM421;  DSM-421;  DSM 421.
Molecular FormulaC14H11F5N6
Molecular Weight358.276
Structural Identifiers
SMILESFC(C1=CC=C(NC2=CC(C)=NC3=NC(C(F)(F)C)=NN23)C=N1)(F)F
InChIInChI=1S/C14H11F5N6/c1-7-5-10(22-8-3-4-9(20-6-8)14(17,18)19)25-12(21-7)23-11(24-25)13(2,15)16/h3-6,22H,1-2H3
InChIKeyHDLFZCDEGAWEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DSM421 (CAS 2011769-21-2): A Triazolopyrimidine PfDHODH Inhibitor with Quantified Solubility and Clearance Advantages


DSM421 is a synthetic organic triazolopyrimidine-based inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated target for antimalarial therapy [1]. Developed as a backup compound to the clinical candidate DSM265, DSM421 replaces the SF5-aniline moiety with a CF3-pyridinyl group while retaining the core triazolopyrimidine scaffold [1]. This structural modification yields quantifiable improvements in solubility and intrinsic clearance compared to DSM265, while maintaining a long predicted human half-life [1].

Why Interchanging DSM421 with Other PfDHODH Inhibitors Carries Quantifiable Risk


The triazolopyrimidine class of PfDHODH inhibitors exhibits substantial variation in species selectivity, solubility, and clearance profiles that directly impact translational development. DSM265 demonstrates 10-fold greater intrinsic potency than DSM421 but suffers from poor aqueous solubility (12.5 μg/mL) and higher lipophilicity (Log D 4.0) that complicates formulation [1]. In contrast, DSM421 offers 6–80-fold improved solubility and lower intrinsic clearance [1]. These physicochemical differences preclude simple interchangeability without altering pharmacokinetic exposure, formulation requirements, and ultimately, in vivo efficacy. Furthermore, DSM421 exhibits equal activity against both P. falciparum and P. vivax field isolates, whereas DSM265 is more active on P. falciparum [1], underscoring species-specific performance differences that a generic substitution would overlook.

Quantified Differentiation: DSM421 vs. DSM265 Head-to-Head Performance Metrics


Kinetic Solubility Enhancement: 6–80-Fold Improvement Over DSM265

DSM421 exhibits significantly improved aqueous solubility compared to DSM265. In kinetic solubility assays at pH 6.5, DSM421 achieves solubility >100 μg/mL, whereas DSM265 reaches only 12.5 μg/mL [1]. Across physiologically relevant media, DSM421 maintains solubility of 80–160 μg/mL, representing a 6–80-fold increase over DSM265 [1]. This difference is attributed to reduced lipophilicity, with DSM421 Log D7.4 of 2.36 compared to DSM265's 4.0 [1].

Antimalarial Drug Development Preclinical Formulation Physicochemical Profiling

Intrinsic Clearance Advantage Enables Higher Unbound Plasma Exposure

DSM421 demonstrates significantly lower intrinsic clearance (CLint) compared to DSM265. In vitro microsomal and hepatocyte assays across multiple species yield CLint values of <7 μL/min/mg protein for DSM421 [1]. This translates to a predicted in vivo unbound CLint of approximately 2.3 mL/min/kg in humans [1]. Despite being ~10-fold less intrinsically potent than DSM265, DSM421's lower clearance results in higher unbound plasma concentrations at similar total blood exposure and dose [1].

Pharmacokinetics ADME Metabolic Stability

Balanced Potency Against P. falciparum and P. vivax Field Isolates

DSM421 demonstrates equal ex vivo activity against clinical field isolates of both P. falciparum and P. vivax, whereas DSM265 exhibits higher potency against P. falciparum [1]. In recombinant enzyme assays, DSM421 inhibits PfDHODH with an IC50 of 0.053 μM and PvDHODH with an IC50 of 0.094 μM, representing approximately 2-fold selectivity [1]. In contrast, DSM265 inhibits PfDHODH with an IC50 of 0.0089 μM and PvDHODH with an IC50 of 0.027 μM, maintaining a similar 3-fold ratio but with absolute potencies shifted 6-fold and 3.5-fold higher, respectively [1].

Antimalarial Efficacy Species Selectivity Ex Vivo Sensitivity

In Vivo Efficacy in P. falciparum SCID Mouse Model Supports Low Human Dose Prediction

DSM421 demonstrates excellent efficacy in the P. falciparum SCID mouse model, with maximum parasite killing achieved at a dose of 5 mg/kg/day (AUC0–23h 30.8 μg·h/mL; Cav 1.3 μg/mL; Cmin 0.33 μg/mL) [1]. Despite being ~10-fold less potent than DSM265 in vitro, DSM421 achieves similar efficacy to DSM265 in vivo based on total blood AUC required to achieve ED90 [1]. This comparable in vivo performance, driven by DSM421's superior pharmacokinetic properties, supports a predicted human dose of <200 mg [1].

In Vivo Efficacy Dose Prediction Preclinical Development

Development Discontinuation Due to Unpredicted Off-Target Toxicity

Despite its improved drug-like properties, DSM421 was not progressed into clinical development due to unpredicted off-target toxicity identified during preclinical safety evaluation [1]. This safety finding underscores that while DSM421 offers clear physicochemical and pharmacokinetic advantages over DSM265, it carries a unique liability not shared by the clinical candidate. This information is critical for any research or industrial user considering DSM421 as a tool compound or backup candidate, as it defines the scope of its utility in experimental systems.

Toxicology Safety Assessment Development Attrition

High-Value Research Applications for DSM421 Based on Quantified Differentiation Data


Physicochemical Benchmarking and Formulation Development Studies

Researchers focused on improving solubility-limited drug candidates can utilize DSM421 as a benchmark compound. Its 6–80-fold solubility advantage over DSM265, combined with a Log D7.4 of 2.36, provides a clear reference for structure-property relationship studies aimed at enhancing oral bioavailability [1]. DSM421 is particularly valuable for formulation screening due to its consistent solubility across physiologically relevant media (80–160 μg/mL) [1].

PfDHODH Enzyme Mechanism and Species Selectivity Investigations

DSM421's balanced activity against P. falciparum and P. vivax DHODH (IC50 0.053 μM and 0.094 μM, respectively) makes it a useful tool for probing differential binding interactions between Plasmodium species [1]. Comparative studies with DSM265 can elucidate how subtle structural modifications (SF5-aniline vs. CF3-pyridinyl) alter species selectivity profiles.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

DSM421's low intrinsic clearance (<7 μL/min/mg protein) and predicted human unbound CLint of 2.3 mL/min/kg provide a well-characterized dataset for PK/PD modeling of antimalarial candidates [1]. The compound's in vivo efficacy in the SCID mouse model (ED90 achieved at 5 mg/kg/day) offers a robust baseline for translational dose prediction [1].

Malaria Field Isolate Sensitivity Screening and Resistance Surveillance

DSM421's equal ex vivo activity against P. falciparum and P. vivax field isolates positions it as a reference inhibitor for monitoring DHODH inhibitor susceptibility in diverse geographic regions [1]. Its use in combination with genotyping can help identify pre-existing mutations that may affect clinical efficacy of this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSM421

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.